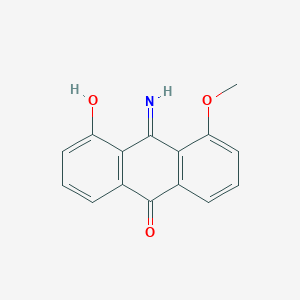
9-Amino-8-methoxyanthracene-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-8-methoxyanthracene-1,10-dione is an organic compound with the molecular formula C15H11NO3. It belongs to the anthraquinone family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-8-methoxyanthracene-1,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-Amino-8-methoxyanthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinones.
Reduction: Formation of hydroquinones.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones .
Scientific Research Applications
9-Amino-8-methoxyanthracene-1,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 9-amino-8-methoxyanthracene-1,10-dione involves its interaction with cellular components:
Molecular Targets: It targets enzymes and proteins involved in cellular processes.
Pathways: It affects pathways related to oxidative stress and apoptosis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydroxyanthraquinone
- 1,4-Dimethoxyanthracene-9,10-dione
- 2-Methyl-9,10-anthracenedione
Uniqueness
9-Amino-8-methoxyanthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinone derivatives .
Properties
CAS No. |
103886-58-4 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-hydroxy-10-imino-5-methoxyanthracen-9-one |
InChI |
InChI=1S/C15H11NO3/c1-19-11-7-3-5-9-13(11)14(16)12-8(15(9)18)4-2-6-10(12)17/h2-7,16-17H,1H3 |
InChI Key |
GXJYJKXVJQMXED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=N)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















